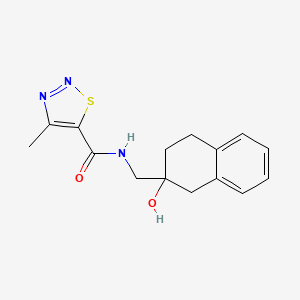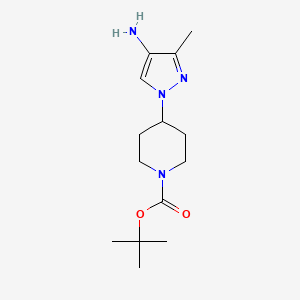
3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, commonly known as FPI-1, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has shown promising results in various studies related to cancer and inflammation.
作用機序
FPI-1 exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of a protein called BRD4. This protein is involved in the regulation of gene expression and is overexpressed in many types of cancer. By inhibiting BRD4 activity, FPI-1 prevents the expression of genes that promote cancer growth and inflammation.
Biochemical and Physiological Effects:
FPI-1 has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. FPI-1 also reduces the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, FPI-1 has been found to reduce the migration and invasion of cancer cells.
実験室実験の利点と制限
One of the main advantages of using FPI-1 in lab experiments is its specificity for BRD4 inhibition. This allows researchers to study the effects of BRD4 inhibition without affecting other cellular processes. However, FPI-1 has some limitations as well. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, FPI-1 has not been extensively studied in vivo, so its efficacy and safety in animal models are not yet fully understood.
将来の方向性
There are several future directions for research related to FPI-1. One potential application is in the development of anti-cancer therapies. FPI-1 has shown promising results in vitro, and further studies are needed to determine its efficacy in animal models and clinical trials. Additionally, FPI-1 could be used in the development of anti-inflammatory therapies for conditions such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the safety and efficacy of FPI-1 in these applications. Finally, researchers could explore the potential of FPI-1 as a tool for studying the role of BRD4 in various cellular processes. By understanding the mechanism of action of FPI-1, researchers could gain insights into the regulation of gene expression and the development of cancer and inflammation.
合成法
The synthesis of FPI-1 involves several steps, including the reaction of 5-fluoropyrimidine-2-carboxylic acid with thionyl chloride to form 5-fluoropyrimidine-2-carbonyl chloride. This intermediate is then reacted with 2-thiophenemethylamine to form 5-fluoropyrimidin-2-yl)-2-thiophenemethylamine. Finally, the target compound FPI-1 is obtained by reacting 5-fluoropyrimidin-2-yl)-2-thiophenemethylamine with piperidine-1-carboxylic acid.
科学的研究の応用
FPI-1 has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. FPI-1 has also shown promising results in reducing inflammation by inhibiting the production of inflammatory cytokines.
特性
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)oxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c16-11-7-17-14(18-8-11)22-12-3-1-5-20(10-12)15(21)19-9-13-4-2-6-23-13/h2,4,6-8,12H,1,3,5,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNMKCTXPHBSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CS2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2447329.png)
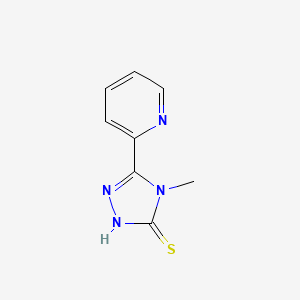

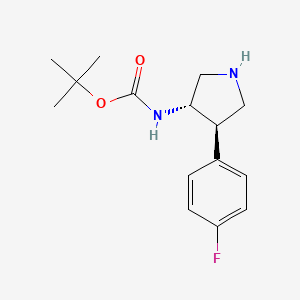
![N-benzyl-2-[5-(4-ethylphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2447334.png)
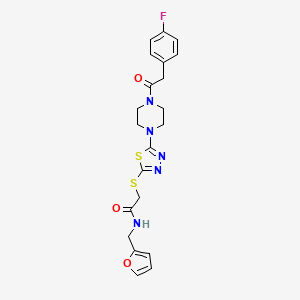
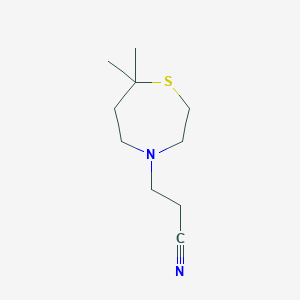
![Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2447342.png)


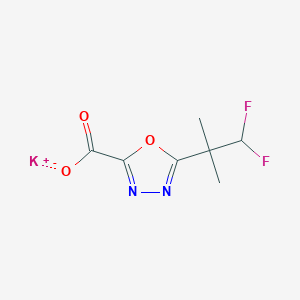
![(E)-4-(((3-(1H-imidazol-1-yl)propyl)amino)methylene)-1-(benzo[d]thiazol-2-yl)-3-(((4-chlorophenyl)thio)methyl)-1H-pyrazol-5(4H)-one](/img/structure/B2447347.png)
